molecular formula C18H14 B047739 3-Ethylfluoranthene CAS No. 20496-16-6

3-Ethylfluoranthene

Cat. No. B047739
CAS RN: 20496-16-6
M. Wt: 230.3 g/mol
InChI Key: JXUOLJXLPIIRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethylfluoranthene is a polycyclic aromatic hydrocarbon with potential interest in organic electronics, photovoltaics, and as a molecular probe in environmental studies. Its structural analogy to fluoranthene suggests unique electronic and optical properties, useful for various applications in materials science.

Synthesis Analysis

While specific synthesis routes for 3-Ethylfluoranthene are not directly found, methodologies for similar compounds offer insight. The synthesis of fluoranthene derivatives often involves cyclization reactions, such as the nitration of 3-methylfluoranthene, which undergoes substitution at multiple positions, yielding a range of nitrofluoranthenes (Andrew, Campbell, & Wilson, 1972). These methodologies could potentially be adapted for 3-Ethylfluoranthene by altering the alkyl substituent.

Molecular Structure Analysis

Structural analyses of polycyclic aromatic hydrocarbons like 3-Ethylfluoranthene typically involve X-ray diffraction and spectroscopic techniques. For instance, the crystal structure and planarity of conjugated systems have been extensively studied, suggesting that similar planarity and π-electron delocalization characteristics would be expected in 3-Ethylfluoranthene derivatives (Albertin et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving fluoranthene derivatives can be complex due to the multiple reactive sites. For example, bromination of 3-methoxyfluoranthene yields specific dibromo derivatives, indicating that halogenation could be a viable route for functionalizing 3-Ethylfluoranthene (Campbell, Andrew, & Hasan, 1969). These reactions are crucial for introducing functional groups that modify the compound's physical and chemical properties.

Physical Properties Analysis

The physical properties of compounds similar to 3-Ethylfluoranthene, such as melting points, solubility, and phase behavior, are significantly influenced by their molecular structure. Polyfluorinated alkylaryl-ethanes and -ethenes, for example, show moderate melting points and mesomorphic properties, hinting at the potential liquid crystalline behavior of 3-Ethylfluoranthene under certain conditions (Matharu, Wilson, & Byron, 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 3-Ethylfluoranthene can be inferred from studies on similar molecules. The electrochemical behavior and polymerization potential of thiophene and fluorophenyl derivatives suggest that 3-Ethylfluoranthene could participate in various organic reactions, leading to materials with desirable electronic properties (Wei et al., 2006).

Scientific Research Applications

  • Polymer Photodetectors : Modified 3,4-ethylenedioxythiophene, a related compound, significantly enhances the dark current of polymer photodetectors. This improvement boosts detection sensitivity across a broad spectrum, from ultraviolet (UV) to near-infrared (NIR) (Zhang et al., 2015).

  • Electrode Catalysis : Poly-3-methylthiophene electrodes on noble metals can alter the product ratio towards ethylene during acetylene reduction. This has potential benefits for battery/fuel cell research and electroanalysis (Mark et al., 2000).

  • Acid Catalysis : Trifluoromethanesulphonic acid, another related compound, is an effective catalyst for the ethylation of benzene, showing about 38% yield based on the amount of benzene reacted (Booth et al., 1987).

  • Fluorescent Sensors : CP3E, a heteroatom-containing luminogen, can be used as a fluorescent pH sensor and chemosensor for detecting acidic and basic organic vapors. Its emission can be reversibly switched between blue and dark states (Yang et al., 2013).

  • Organic Electronics : Research has developed highly conductive PEDOT films for applications in organic electronics, photovoltaics, and thermoelectrics (Gueye et al., 2016).

  • Environmental Monitoring : Voltammetric determination of 3-nitrofluoranthene and 3-aminofluoranthene in mixed methanol-water solutions is effective using boron doped diamond thin-film electrodes. This is significant for environmental monitoring (Cizek et al., 2007).

properties

IUPAC Name

3-ethylfluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUOLJXLPIIRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942668
Record name 3-Ethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylfluoranthene

CAS RN

20496-16-6
Record name 3-Ethylfluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020496166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylfluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethylfluoranthene
Reactant of Route 2
Reactant of Route 2
3-Ethylfluoranthene
Reactant of Route 3
Reactant of Route 3
3-Ethylfluoranthene
Reactant of Route 4
Reactant of Route 4
3-Ethylfluoranthene
Reactant of Route 5
Reactant of Route 5
3-Ethylfluoranthene
Reactant of Route 6
Reactant of Route 6
3-Ethylfluoranthene

Citations

For This Compound
26
Citations
MJ Otero‐Lobato, LW Jenneskens… - Environmental and …, 2004 - Wiley Online Library
… 3,4-Dihydrocyclopenta[cd]fluoranthene (4) and 3Ethylfluoranthene (5) 3,4-dihydrocyclopenta[cd]fluoranthene (4) and 3-ethylfluoranthene (5) were obtained by catalytic hydrogenation of …
Number of citations: 2 onlinelibrary.wiley.com
D Hoffmann, G Rathkamp, S Nesnow… - Journal of the National …, 1972 - academic.oup.com
A method for the determination of fluoranthene in cigarette smoke was developed. The nonvolatile particulate matter of cigarette smoke was distributed between 2 solvent pairs, …
Number of citations: 53 academic.oup.com
R Pfänder, H Höcker - … Chemie. Macromolecular Symposia, 1986 - Wiley Online Library
In the present paper the preparation of vinyl monomers with pending fluoranthene groups and different spacer length, their radical polymerization and their electron donor acceptor (EDA…
Number of citations: 5 onlinelibrary.wiley.com
J Devillers - Polycyclic Aromatic Compounds, 2000 - Taylor & Francis
Attempts were made to design a neural network model for simulating the in vitro percutaneous absorption of polycyclic aromatic hydrocarbons (PAHs). Various molecular descriptors …
Number of citations: 7 www.tandfonline.com
O Ivanciuc, T Ivanciuc, AT Balaban - Internet Electron J Mol Des, 2002 - biochempress.com
Quantitative structure–activity relationships (QSAR) models for the dermal penetration of 60 polycyclic aromatic hydrocarbons (PAHs) were established with the CODESSA program. …
Number of citations: 14 biochempress.com
T Wang, H Si, P Chen, K Zhang… - QSAR & Combinatorial …, 2008 - Wiley Online Library
Gene Expression Programming (GEP) is a novel machine learning technique. The GEP is used to build nonlinear quantitative structure activity relationship model for the prediction of …
Number of citations: 6 onlinelibrary.wiley.com
AG Saliner, X Gironés - Journal of Molecular Structure: THEOCHEM, 2005 - Elsevier
A novel method for computing new descriptors to construct Quantitative Structure–Toxicity Relationships is presented. First, a brief review on the classical graph theory is presented and, …
Number of citations: 18 www.sciencedirect.com
N Campbell, NH Wilson - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… Cyclisation of this acid with polyphosphoric acid (PPA) gave the ketone (V), which was converted into 3-ethylfluoranthene, thus showing that the ring closure had occurred on the ethyl-…
Number of citations: 2 pubs.rsc.org
BD Gute, GD Grunwald, SC Basak - SAR and QSAR in …, 1999 - Taylor & Francis
Attempts were made to develop hierarchical quantitative structure-activity relationship (QSAR) models for the dermal penetration of polycyclic aromatic hydrocarbons (PAHs) using four …
Number of citations: 106 www.tandfonline.com
IG IDOWU - 2020 - mspace.lib.umanitoba.ca
Concerns emanating from the presence of polycyclic aromatic compounds (PACs) in the environment especially as a yardstick for overall environmental health have been a challenge …
Number of citations: 3 mspace.lib.umanitoba.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.